C‑6 Boronic Acid on 4‑Anilinoquinazoline Selectively Inhibits EGFR with No Detectable Activity Against VEGFR2 (KDR), HER2, or Flt‑1
In a direct head‑to‑head comparison, compounds 6a–d and 7a–d, which bear a boronic acid or boronate ester at the C‑6 position of the quinazoline core, inhibited EGFR tyrosine kinase with IC50 values of 0.46–0.80 μM, while showing no inhibition of HER2, Flt‑1, or KDR (VEGFR2) at 1 μM [1]. In contrast, moving the boronic acid group to the aniline ring (compounds 9a–c and 12a–c) eliminated EGFR inhibition but conferred potent KDR inhibition, with IC50 values for 12a and 12b of 0.036 μM and 0.037 μM respectively [1]. Thus, the position of the boronic acid dictates which kinase is suppressed: C‑6 substitution affords EGFR‑selective inhibition, whereas aniline‑ring substitution affords VEGFR2‑selective inhibition.
| Evidence Dimension | Kinase selectivity (IC50) of boronic acid-substituted 4-anilinoquinazolines |
|---|---|
| Target Compound Data | EGFR IC50 = 0.46–0.80 μM; HER2, Flt‑1, KDR > 1 μM (no inhibition) |
| Comparator Or Baseline | Aniline‑ring boronic acid derivatives: KDR IC50 = 0.036–0.86 μM; EGFR > 1 μM (no inhibition) |
| Quantified Difference | Complete inversion of kinase selectivity: at least 10‑fold selectivity for EGFR over KDR for the C‑6 substituted series, vs. >27‑fold selectivity for KDR over EGFR for the aniline‑substituted series |
| Conditions | In vitro kinase assay using poly(Glu:Tyr) substrate; IC50 determined from semilogarithmic dose–response plots in triplicate |
Why This Matters
This demonstrates that quinazolin‑6‑ylboronic acid is the mandated building block for constructing EGFR‑selective inhibitors; using a different boronic acid isomer would yield molecules with the wrong kinase selectivity profile, wasting synthesis effort and compromising target validation.
- [1] H. Nakamura, R. Horikoshi, T. Usui, H. S. Ban, Med. Chem. Commun., 2010, 1, 282-286. View Source
